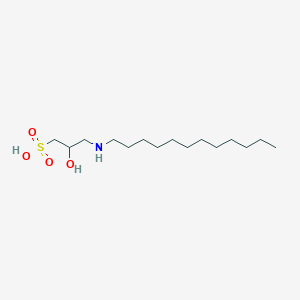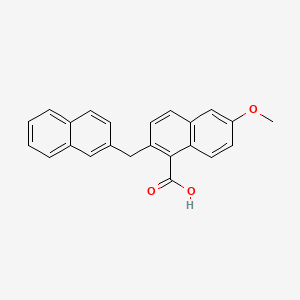![molecular formula C21H18ClNO3 B14295321 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one CAS No. 113590-95-7](/img/structure/B14295321.png)
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with benzyloxy groups and a chloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step involves the chlorination of the ethanone moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-Benzyloxy-5-methoxypyridin-2-yl]-2-chloroethan-1-one
- 1-[4,5-Dimethoxypyridin-2-yl]-2-chloroethan-1-one
- 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-bromoethan-1-one
Uniqueness
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the chloroethanone moiety
Propiedades
Número CAS |
113590-95-7 |
|---|---|
Fórmula molecular |
C21H18ClNO3 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
1-[4,5-bis(phenylmethoxy)pyridin-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C21H18ClNO3/c22-12-19(24)18-11-20(25-14-16-7-3-1-4-8-16)21(13-23-18)26-15-17-9-5-2-6-10-17/h1-11,13H,12,14-15H2 |
Clave InChI |
BQZOMSQKKRKZMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=NC=C2OCC3=CC=CC=C3)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
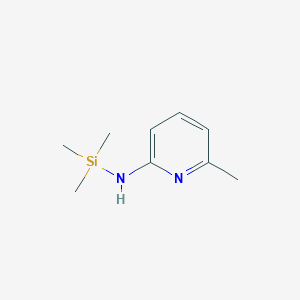
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

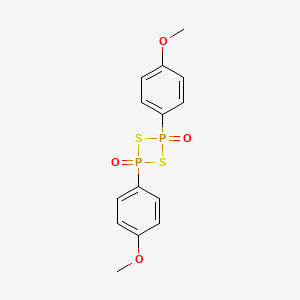




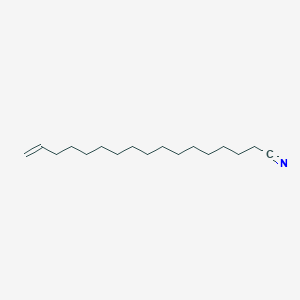

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
